3,5-Di-tert-butylbenzenethiol
Description
3,5-Di-tert-butylbenzenethiol is a sterically hindered aromatic thiol characterized by two tert-butyl groups at the 3- and 5-positions of the benzene ring. This structural configuration imparts significant steric bulk and electron-donating effects, which influence its chemical reactivity, solubility, and stability.
Properties
IUPAC Name |
3,5-ditert-butylbenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22S/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9,15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZUKFYFBUPLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)S)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Di-tert-butylphenol
The starting material, 3,5-di-tert-butylphenol (I), is synthesized via two independent routes as detailed by Elder and Mariella:
-
Bromo Route : Bromination of sym-tri-tert-butylbenzene (II) yields 1-bromo-3,5-di-tert-butylbenzene (III), which undergoes hydrolysis with aqueous sodium hydroxide under reflux to form (I) in 80% yield.
-
Aniline Route : Diazotization of 3,5-di-tert-butylanilinium sulfate (VI) followed by steam distillation produces (I) with comparable efficiency.
Thiocarbamate Formation and Rearrangement
3,5-Di-tert-butylphenol is treated with N,N-dimethylthiocarbamoyl chloride in the presence of a base (e.g., pyridine) to form the O-aryl thiocarbamate (VII). Heating (VII) at 250°C induces a-sigmatropic rearrangement, yielding the S-aryl carbamate (VIII). Subsequent hydrolysis of (VIII) with hydrochloric acid liberates this compound (IX).
Table 1: Reaction Conditions for Newman-Kwart Rearrangement
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiocarbamate Formation | N,N-dimethylthiocarbamoyl chloride, pyridine, 0°C | 85–90 |
| Rearrangement | 250°C, N₂ atmosphere | 70–75 |
| Hydrolysis | 6M HCl, reflux | 90–95 |
The steric bulk of the tert-butyl groups may slow the rearrangement kinetics, necessitating prolonged heating. Purification via vacuum sublimation or column chromatography is recommended to isolate the thiol.
Synthesis via Ullmann-Type Coupling
Direct thiolation of 1-bromo-3,5-di-tert-butylbenzene (III) through copper-catalyzed coupling with a sulfur nucleophile presents an alternative route.
Substitution with Sodium Hydrogen Sulfide
A mixture of (III), sodium hydrogen sulfide (NaSH), and catalytic CuI in dimethylformamide (DMF) is heated at 150°C for 24 hours. The tert-butyl groups deactivate the aromatic ring, necessitating harsh conditions. The crude product is extracted with hexane and purified by recrystallization from ethanol.
Table 2: Ullmann Coupling Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | CuI (10 mol%) | 50–55 |
| Solvent | DMF | — |
| Temperature | 150°C | — |
| Reaction Time | 24 hours | — |
Side products, such as disulfides or oxidized derivatives, may form due to the propensity of thiols to oxidize. Conducting the reaction under inert atmosphere and adding reducing agents (e.g., dithiothreitol) can mitigate this issue.
Alternative Methods and Considerations
Diazotization and Thiolation
Diazotization of 3,5-di-tert-butylaniline (X) with nitrous acid, followed by treatment with potassium ethyl xanthate, could theoretically yield the thiol. However, the steric environment likely destabilizes the diazonium intermediate, leading to low yields.
Grignard Reagent Quenching
Reaction of 3,5-di-tert-butylphenylmagnesium bromide (XI) with elemental sulfur produces a thiolate, which is protonated to the thiol. This method remains speculative, as Grignard formation from heavily hindered aryl bromides is poorly documented.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Disadvantages |
|---|---|---|
| Newman-Kwart | High-purity product; established protocol | Multi-step; high-energy input |
| Ullmann Coupling | Direct substitution; fewer steps | Low yield; side reactions |
| Diazotization | Theoretically simple | Unstable intermediates; low yield |
The Newman-Kwart method is preferred for scalability and reliability, whereas the Ullmann approach offers brevity at the expense of efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
3,5-Di-tert-butylbenzenethiol is characterized by its thiol (-SH) functional group attached to a benzene ring that is further substituted with two tert-butyl groups. This configuration imparts significant steric hindrance and influences its reactivity and stability.
- Molecular Formula : C14H22S
- Molecular Weight : 250.39 g/mol
- CAS Number : 14795713
Organic Synthesis
One of the primary applications of DTBT is as a reagent in organic synthesis. Its thiol group allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile, facilitating the substitution of halides in alkyl halides.
- Disulfide Formation : DTBT can be oxidized to form disulfides, which are useful in the synthesis of polymers and other materials.
Case Study : A study demonstrated the use of DTBT in synthesizing novel compounds through nucleophilic substitution, showcasing its versatility as a reagent in organic chemistry .
Materials Science
DTBT is also explored for its role in materials science, particularly in the development of advanced materials such as:
- Polymer Stabilizers : Due to its antioxidant properties, DTBT can be used as a stabilizer in polymer formulations to prevent degradation during processing and storage.
- Coatings and Adhesives : The compound's thiol group can enhance adhesion properties when incorporated into coatings and adhesives.
Data Table: Applications in Materials Science
| Application | Role of DTBT | Benefits |
|---|---|---|
| Polymer Stabilizer | Prevents oxidative degradation | Extends material lifespan |
| Coatings | Enhances adhesion | Improves durability |
Biological Applications
Emerging research indicates potential biological applications for this compound:
- Antioxidant Activity : Studies have suggested that DTBT exhibits antioxidant properties, which could be harnessed for therapeutic purposes.
- Drug Development : The compound's ability to interact with biological systems makes it a candidate for further investigation in drug design.
Case Study : Research highlighted the antioxidant effects of DTBT on cellular models exposed to oxidative stress, indicating potential health benefits .
Environmental Applications
DTBT has been investigated for its environmental applications, particularly in:
- Pollution Control : Its chemical properties allow for the binding of heavy metals and other pollutants, potentially aiding in remediation efforts.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction is crucial in its antioxidant and antimicrobial activities, where it disrupts the normal functioning of microbial cells or neutralizes free radicals.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The tert-butyl groups in this compound create greater steric hindrance compared to the methyl groups in 3,5-xylenethiol. This reduces its accessibility in reactions involving the thiol (-SH) group, such as metal coordination or radical scavenging .
Reactivity and Functional Group Behavior
- Thiol Group Acidity : The acidity of the -SH group in this compound is expected to be lower than in 3,5-xylenethiol due to the electron-donating tert-butyl groups, which destabilize the thiolate anion. This contrasts with hydroxyl-containing analogs like 3,5-Di-tert-butyl-4-hydroxybenzyl hydrazine (C₁₅H₂₆N₂O), where the -OH group exhibits higher acidity .
- Oxidative Stability : The bulky tert-butyl substituents likely improve oxidative stability compared to less hindered thiols, making it suitable for applications in harsh environments (e.g., lubricant additives or polymer stabilizers) .
Q & A
Q. How can researchers optimize the synthesis of 3,5-di-tert-butylbenzenethiol to minimize by-products like disulfides or oxidized species?
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how can steric hindrance from tert-butyl groups complicate analysis?
Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated chloroform (CDCl₃) as a solvent. The tert-butyl groups produce distinct singlets (δ ~1.3 ppm for 1H, ~30 ppm for 13C). Steric hindrance may broaden aromatic proton signals; use high-field NMR (≥400 MHz) and 2D experiments (COSY, HSQC) for resolution.
- IR Spectroscopy: Confirm the -SH stretch (~2550 cm⁻¹) and absence of -OH (if present in oxidized by-products).
- Mass Spectrometry: Electrospray ionization (ESI-MS) in negative mode detects [M-H]⁻ ions. High-resolution MS (HRMS) validates molecular formula .
Advanced Research Questions
Q. How do steric and electronic effects of tert-butyl substituents influence the reactivity of this compound in metal coordination or catalytic applications?
Methodological Answer:
- Steric Effects: The bulky tert-butyl groups hinder axial coordination in transition-metal complexes (e.g., Pd, Pt). Use X-ray crystallography to confirm distorted geometries.
- Electronic Effects: Electron-donating tert-butyl groups increase electron density on sulfur, enhancing nucleophilicity. Quantify via Hammett σ⁺ values or DFT calculations (e.g., B3LYP/6-31G* basis set).
- Case Study: In Pd-catalyzed cross-coupling, the thiol acts as a ligand but may require low temperatures (-20°C) to prevent ligand dissociation .
Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound under varying storage conditions?
Methodological Answer:
- Stability Analysis: Conduct accelerated degradation studies (40°C, 75% humidity) and monitor via GC-MS. Use NIST thermochemical data (e.g., enthalpy of sublimation ΔsubH°) to predict decomposition pathways .
- Contradiction Resolution: Cross-validate results using multiple methods (e.g., differential scanning calorimetry (DSC) for melting points vs. computational predictions).
- Storage Recommendations: Store under argon at -20°C in amber vials with molecular sieves to absorb moisture .
Q. What advanced strategies can address challenges in quantifying trace impurities (e.g., sulfonic acids) in this compound batches?
Methodological Answer:
- Analytical Workflow:
Derivatization: Convert thiol to stable derivatives (e.g., S-acetyl using acetic anhydride) for GC-MS analysis.
Ion Chromatography: Detect sulfonic acids (oxidation by-products) with suppressed conductivity detection (DL = 0.1 ppm).
Method Validation: Ensure linearity (R² > 0.995) and spike recovery (95–105%) across three concentration levels .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
